7-Aminothieno[2,3-c]pyridine-3-carboxylicacid
Beschreibung
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Eigenschaften
Molekularformel |
C8H6N2O2S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
7-aminothieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-7-6-4(1-2-10-7)5(3-13-6)8(11)12/h1-3H,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
VZESCNDUQXCCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C(=CS2)C(=O)O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a continuous flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones can be employed to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones, utilizing ambient air as the sole reactant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones.
Reduction: Reduction reactions can yield different aminothieno derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen or air, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include iminothieno derivatives, reduced aminothieno compounds, and substituted thieno-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit protein tyrosine phosphatase PTP4A3, which is associated with cancer progression . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar thieno-pyridine core and exhibit comparable biological activities.
4-Aminobenzothieno[3,2-d]pyrimidines: These compounds also feature a fused thieno ring system and are studied for their enzyme inhibitory properties.
Uniqueness
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active compound make it a valuable subject of study in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
